molecular formula C11H12O4 B8659249 2-(Acetyloxy)-3,4-dimethylbenzoic acid

2-(Acetyloxy)-3,4-dimethylbenzoic acid

Cat. No.: B8659249
M. Wt: 208.21 g/mol
InChI Key: FULRHTOWLZCUSO-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-3,4-dimethylbenzoic acid (DMXAA, 2) is a carboxyxanthone derivative initially developed as an anticancer agent. Structurally, it features an acetyloxy group at position 2 and methyl groups at positions 3 and 4 on the benzoic acid scaffold (Figure 1). DMXAA was synthesized via optimized routes starting from 3,4-dimethylbenzoic acid, involving regioselective coupling and cyclodehydration steps, achieving an overall yield of 51% in advanced protocols .

While phase I/II trials showed promise in non–small-cell lung cancer (NSCLC), phase III trials failed to demonstrate efficacy enhancement when combined with standard therapies . Despite this setback, DMXAA remains a model compound for studying xanthone derivatives and their biological interactions.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetyloxy-3,4-dimethylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-5-9(11(13)14)10(7(6)2)15-8(3)12/h4-5H,1-3H3,(H,13,14)

InChI Key

FULRHTOWLZCUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-3,4-dimethylbenzoic acid can be achieved through several methods. One common approach involves the acetylation of 3,4-dimethylbenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetoxy group can be hydrolyzed to yield 3,4-dimethylbenzoic acid and acetic acid.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used as reagents.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: 3,4-dimethylbenzoic acid and acetic acid.

    Oxidation: 3,4-dimethylterephthalic acid.

    Substitution: Various nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(Acetyloxy)-3,4-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-3,4-dimethylbenzoic acid involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding benzoic acid derivative. This process can affect cellular pathways and enzyme activities, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of DMXAA with structurally related benzoic acid derivatives, focusing on synthesis, bioactivity, and applications.

Compound Molecular Formula Key Substituents Key Applications/Findings References
DMXAA C₁₁H₁₂O₅ 2-acetyloxy, 3,4-dimethyl Anticancer (failed phase III trials); disrupts tumor vasculature via cytokine induction
3,4-Dimethylbenzoic Acid C₉H₁₀O₂ 3,4-dimethyl Diagnostic biomarker (distinguishes TB stages); limited mechanistic studies
2-[(3,4-Dichlorobenzyl)oxy]benzoic Acid C₁₄H₁₀Cl₂O₃ 3,4-dichlorobenzyl, 2-oxy No direct bioactivity reported; structural analogue used in safety assessments
2-(Acetyloxy)-5-chlorobenzoic Acid C₉H₇ClO₄ 5-chloro, 2-acetyloxy Intermediate in organic synthesis; no clinical data available
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate C₁₀H₇NaO₈ 3,4,5-trihydroxybenzoyloxy Pharmaceutical and agrochemical research; emphasizes antioxidant properties

Bioactivity and Clinical Relevance

  • DMXAA : Demonstrated cytokine-mediated antitumor effects preclinically but failed in phase III trials due to lack of survival benefit .
  • Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate : Explored for antioxidant and anti-inflammatory applications but lacks clinical validation .

Structural-Activity Relationships (SAR)

  • Acetyloxy vs.
  • Methyl vs. Hydroxy Groups: 3,4-Dimethylbenzoic acid lacks the acetyloxy moiety of DMXAA, reducing its pharmacological potency but retaining diagnostic utility .

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